ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
CAS No.: 1021208-29-6
Cat. No.: VC11974732
Molecular Formula: C24H22N4O3S
Molecular Weight: 446.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021208-29-6 |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 446.5 g/mol |
| IUPAC Name | ethyl 2-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate |
| Standard InChI | InChI=1S/C24H22N4O3S/c1-3-31-24(30)18-6-4-5-7-19(18)26-22(29)15-32-23-21-14-20(27-28(21)13-12-25-23)17-10-8-16(2)9-11-17/h4-14H,3,15H2,1-2H3,(H,26,29) |
| Standard InChI Key | LMRFRUVJSRXXKN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C |
| Canonical SMILES | CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)C |
Introduction
Ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core linked to a benzoate moiety through a sulfanyl-acetamido bridge. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of multiple heterocyclic rings and functional groups.
Biological Activity
While specific biological activity data for ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate are not available, compounds with similar structural features often exhibit a range of biological activities. For instance, pyrazolo[1,5-a]pyrazine derivatives have been explored for their potential as anticancer agents due to their ability to interact with biological targets.
Research Findings and Future Directions
Research into compounds like ethyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is driven by their potential applications in medicinal chemistry. Future studies should focus on synthesizing this compound and evaluating its biological activities through in vitro and in vivo assays.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume